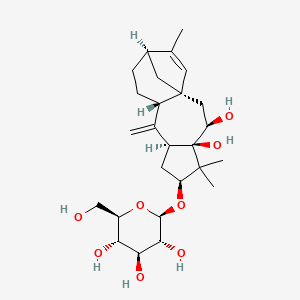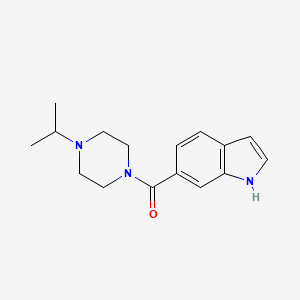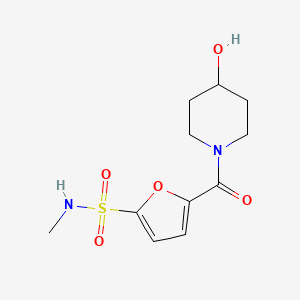
1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as Compound A, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulations
Research has explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the reactivity and interaction of such compounds with metal surfaces, which is crucial for developing corrosion inhibitors in industrial applications (Kaya et al., 2016).
Synthesis and Pharmacological Investigations
N-benzylated piperidine derivatives have been synthesized and evaluated for anti-Alzheimer's activity, indicating the potential of such structures in designing therapeutic agents. The compounds were tested for their in-vivo and in-vitro efficacy, showing promise as candidates for Alzheimer's disease management (Gupta et al., 2020).
Radiolabeled Antagonists for PET Studies
Compounds structurally related to the one have been used in the study of serotonergic neurotransmission with positron emission tomography (PET). These studies underscore the importance of such compounds in neurological research, providing tools for understanding receptor dynamics and neurotransmitter pathways (Plenevaux et al., 2000).
Synthesis and Molecular Structure Investigations
Research into the synthesis, crystal structure, and pharmacological properties of related benzylated pyridone and piperidine derivatives sheds light on their potential as bioactive molecules. These studies contribute to the foundational knowledge required for drug design and development, particularly in targeting specific biological receptors or pathways (Lv Zhi, 2009).
Antimicrobial and Antituberculosis Activity
Piperidine derivatives have also been explored for their antimicrobial and antituberculosis activities, highlighting their role in addressing infectious diseases. Synthesis and evaluation of these compounds reveal their potential as therapeutic agents against resistant microbial strains (Jeankumar et al., 2013).
properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-25-16-8-7-14(12-15(16)19)13-20-9-5-6-17(18(20)22)26(23,24)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKWQBSSQDBWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991478.png)
![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2991480.png)


![1-(Cyclopropylcarbonyl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,3-dimethylindoline](/img/structure/B2991487.png)
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2991489.png)
![2-[3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2991490.png)



![(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B2991494.png)


![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)